N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-24-17-10-5-9-16(13-17)20(25-2)14-22-21(23)19-12-6-8-15-7-3-4-11-18(15)19/h3-13,20H,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCWAGFIBHTSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-carboxamide typically involves the reaction of 1-naphthoyl chloride with 2-methoxy-2-(3-methoxyphenyl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthamide core can be reduced to form naphthylamines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of naphthylamines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-carboxamide exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
Mechanisms of Action:
- Induction of Apoptosis: The compound promotes programmed cell death in cancer cells by activating mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest: It has been observed to cause S-phase arrest in cancer cells, inhibiting their proliferation.
Case Study Example:
A study conducted on HepG2 cells revealed that treatment with the compound resulted in a 30% increase in apoptosis compared to untreated controls, alongside elevated levels of caspase-3 activity.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens:
- Bacterial Inhibition: Effective against strains such as Escherichia coli and Staphylococcus aureus.
- Potential Antifungal Effects: Preliminary studies suggest activity against common fungal infections.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| E. coli | 15 µg/mL | Significant inhibition |
| S. aureus | 10 µg/mL | Strong antibacterial effect |
| Candida albicans | 20 µg/mL | Moderate antifungal activity |
Neurological Applications
The compound has also been investigated for its potential effects on the central nervous system, particularly regarding anxiety and depression:
Anxiolytic Effects:
Studies indicate that this compound may exhibit anxiolytic properties through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Study Example:
In animal models, administration of the compound resulted in a significant reduction in anxiety-like behaviors in elevated plus maze tests compared to controls.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)ethyl)-1-naphthamide
- N-(2-methoxy-2-phenylethyl)-1-naphthamide
- N-(2-methoxy-2-(4-methoxyphenyl)ethyl)-1-naphthamide
Uniqueness
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at specific positions can enhance its solubility and stability, making it a valuable compound for various applications.
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]naphthalene-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a naphthalene backbone, which is known for its hydrophobic properties, and a carboxamide functional group that may contribute to its biological interactions. The methoxy groups on the phenyl ring enhance lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Testing : The compound was tested on colon carcinoma (HCT-15) and breast cancer (MCF-7) cell lines, showing IC50 values comparable to established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Molecular dynamics simulations indicate that the compound interacts with key proteins involved in apoptosis pathways, such as Bcl-2, suggesting that it may inhibit anti-apoptotic signaling .
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential beyond anticancer activity:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties by modulating prostaglandin E receptor activity, which could be beneficial in treating inflammatory conditions .
- Antimicrobial Activity : Some derivatives of naphthalene carboxamides have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity .
Case Studies
A notable case study involved the synthesis and evaluation of various analogs of this compound, where structural modifications were correlated with enhanced biological activity. The study found that specific substitutions on the naphthalene ring significantly improved cytotoxicity against cancer cells while reducing off-target effects .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing naphthalene-1-carboxamide derivatives, and how are they characterized?
Naphthalene-1-carboxamide derivatives are typically synthesized via condensation reactions between naphthalene-1-carboxylic acid derivatives and substituted anilines. For example, substituted anilides are prepared by reacting naphthalene-1-carbonyl chloride with methoxy-substituted anilines under reflux in anhydrous toluene, followed by purification via column chromatography . Characterization involves:
- Nuclear Magnetic Resonance (NMR) for structural confirmation.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weights.
- HPLC for assessing purity (>95% threshold for biological testing) .
Advanced: How can structure-activity relationship (SAR) studies optimize the antimycobacterial activity of naphthalene-1-carboxamides?
SAR studies reveal that electronic and lipophilicity properties critically influence activity. For example:
- Methoxy substituents at the 2- or 3-positions on the phenyl ring enhance activity against Mycobacterium avium subsp. paratuberculosis. Compounds like N-(2-methoxyphenyl)naphthalene-1-carboxamide exhibit 2–3-fold higher efficacy than rifampicin .
- Lipophilicity optimization : Bilinear dependence on logP values (optimal range: 3.5–4.0) maximizes membrane permeability while avoiding aqueous insolubility .
Methodological approach :
Basic: What experimental models are used to evaluate the toxicological profile of naphthalene derivatives?
Toxicological studies follow protocols outlined in the Toxicological Profile for Naphthalene:
- In vivo models : Laboratory mammals (rats, mice) exposed via inhalation, oral, or dermal routes.
- Endpoints monitored :
- Systemic effects (hepatic, renal, respiratory).
- Hematological parameters (e.g., erythrocyte count).
- Ocular/dermal irritation .
- Inclusion criteria : Retrospective cohort studies in humans, controlled exposure experiments, and dose-response data from animal models .
Advanced: How can researchers address contradictions in toxicity data across studies?
Discrepancies often arise from variations in exposure routes , species-specific metabolism , or dose regimens . Mitigation strategies include:
- Meta-analysis of aggregated data, stratified by:
- Species : Compare murine vs. primate metabolic pathways (e.g., cytochrome P450 isoforms).
- Exposure duration : Acute (≤24h) vs. chronic (≥90d) studies .
- Risk of Bias (RoB) assessment : Use standardized questionnaires (e.g., Table C-6/C-7) to evaluate randomization, blinding, and outcome reporting in animal/human studies .
Basic: What in vitro assays are used to assess cytotoxicity of naphthalene carboxamides?
- MTT assay : Measures mitochondrial dehydrogenase activity in THP-1 cells (human monocytic line). IC50 values >100 µM indicate low cytotoxicity .
- Photosynthetic Electron Transport (PET) inhibition : Tested in spinach chloroplasts (Spinacia oleracea L.) to evaluate ecotoxicological potential (IC50: 59–250 µM) .
Advanced: How can in silico modeling predict the binding mechanisms of naphthalene carboxamides to biological targets?
- Molecular docking : Tools like Chimera and AMBER simulate interactions with mycobacterial enzymes (e.g., enoyl-ACP reductase).
- Key parameters :
- Validation : Cross-reference docking results with X-ray crystallography data (e.g., PDB entries) .
Basic: What are the inclusion criteria for selecting studies in systematic reviews of naphthalene toxicity?
From the Toxicological Profile:
Advanced: How do substituents on the naphthalene core influence environmental persistence and biodegradation?
- Methoxy groups : Increase hydrophobicity (logKow ↑), reducing aqueous solubility but enhancing adsorption to soil organic matter .
- Degradation pathways :
- Photolysis : UV exposure cleaves methoxy substituents, forming quinones.
- Microbial metabolism : Pseudomonas spp. degrade naphthalene via dioxygenase enzymes, with rates slowed by methoxy groups .
Analytical methods : - LC-MS/MS to track degradation intermediates.
- OECD 301F ready biodegradability tests .
Basic: What pharmacokinetic parameters are critical for optimizing naphthalene carboxamide derivatives?
- Absorption : LogD (pH 7.4) >3 ensures passive diffusion across lipid membranes.
- Metabolic stability : Microsomal half-life (t1/2) >60 mins in liver S9 fractions.
- CYP450 inhibition : Screen against isoforms 3A4/2D6 to avoid drug-drug interactions .
Advanced: How can transcriptomic profiling elucidate the mechanism of mycobacterial inhibition by naphthalene carboxamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
